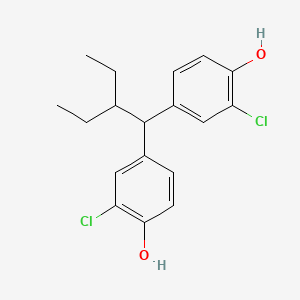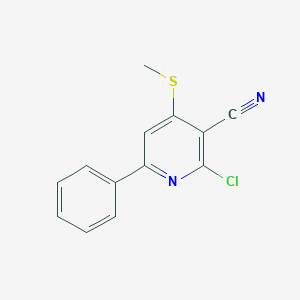![molecular formula C24H37NO B14347638 N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine CAS No. 90504-87-3](/img/structure/B14347638.png)
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is a chemical compound that belongs to the class of amines It features a naphthalene ring attached to a decan-1-amine structure, with two ethyl groups bonded to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine typically involves the reaction of naphthalene derivatives with decan-1-amine under specific conditions. One common method involves the use of halogenoalkanes, where the halogenoalkane is heated with a concentrated solution of ammonia in ethanol . The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. The process involves multiple stages, including the formation of primary, secondary, and tertiary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles and Electrophiles: These include halides, hydroxides, and various organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring structure allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine:
N,N-Dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom, used in various chemical reactions.
Uniqueness
N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine is unique due to its specific structural arrangement, which combines the properties of a long alkyl chain with the aromatic naphthalene ring.
Propriétés
Numéro CAS |
90504-87-3 |
|---|---|
Formule moléculaire |
C24H37NO |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
N,N-diethyl-10-naphthalen-2-yloxydecan-1-amine |
InChI |
InChI=1S/C24H37NO/c1-3-25(4-2)19-13-9-7-5-6-8-10-14-20-26-24-18-17-22-15-11-12-16-23(22)21-24/h11-12,15-18,21H,3-10,13-14,19-20H2,1-2H3 |
Clé InChI |
DDULTEVEIBVTOJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)







![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)


![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


